molecular formula C18H16N2O5 B2601510 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-69-7

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2601510
CAS No.: 860648-69-7
M. Wt: 340.335
InChI Key: KXJZXGQFAURTQC-UHFFFAOYSA-N
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Description

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a pyranopyran-carbonitrile derivative synthesized via a three-component reaction involving kojic acid, substituted aldehydes, and malononitrile . These compounds are typically evaluated for biological activities such as antityrosinase effects or anticancer properties . The 2-ethoxyphenyl substituent distinguishes this compound by introducing an ethoxy group at the ortho position of the phenyl ring, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

2-amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-23-14-6-4-3-5-11(14)15-12(8-19)18(20)25-16-13(22)7-10(9-21)24-17(15)16/h3-7,15,21H,2,9,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJZXGQFAURTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method is the domino three-component reaction, which includes:

    Starting Materials: Aryl aldehydes (such as 2-ethoxybenzaldehyde), active methylene compounds (like malononitrile), and kojic acid.

    Catalyst: Secondary amine catalysts, such as L-proline.

    Solvent: Aqueous ethanolic solution.

    Conditions: Ultrasound irradiation at ambient temperature.

This method is advantageous due to its mild reaction conditions, energy efficiency, and high yield without the need for column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic route. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, green chemistry principles, such as the use of reusable catalysts and environmentally friendly solvents, are often employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity
Amino (-NH₂)Participates in hydrogen bonding and proton transfer during tyrosinase inhibition.
Hydroxymethyl (-CH₂OH)Susceptible to oxidation or acetylation under strong acidic/basic conditions.
Ethoxyphenyl (C₆H₅-OCH₂CH₃)Stabilizes aromatic π-stacking interactions in enzyme active sites.
Carbonitrile (-CN)Enhances electron-withdrawing effects, polarizing adjacent bonds.

Biological Interaction Mechanisms

The compound acts as a tyrosinase inhibitor with the following mechanistic steps:

  • Copper chelation : Binds to Cu²⁺ ions in the enzyme’s active site via amino and carbonyl groups.

  • Hydrogen bonding : Hydroxymethyl and pyran oxygen atoms stabilize interactions with active-site residues.

  • Competitive inhibition : Blocks substrate access to the catalytic pocket, reducing melanin synthesis .

Catalytic and Environmental Reaction Features

The synthesis protocol adheres to green chemistry principles:

Green Metric Value Implication
Atom Economy (AE)88.5%Minimizes waste generation.
E-factor0.23Low environmental impact (ideal for industry).
Process Mass Intensity (PMI)1.8Efficient resource utilization.

Ultrasound irradiation reduces reaction time by 90% compared to conventional heating .

Stability and Degradation

  • Thermal stability : Melting point 227–230°C, indicating robustness under moderate heat.

  • pH sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions via hydrolysis of the ethoxy group .

This compound’s reactivity profile highlights its versatility in synthetic chemistry and biological applications, with optimized protocols ensuring scalability and sustainability.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point671.4 ± 55.0 °C (Predicted)
Density1.42 ± 0.1 g/cm³ (Predicted)
pKa15.28 ± 0.10 (Predicted)

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exhibit significant anticancer activities. For instance:

  • Antiproliferative Activity : A series of related compounds were tested against various human tumor cell lines, revealing high antiproliferative effects against melanoma cells and others .
  • Mechanism of Action : The mechanisms identified include microtubule disruption and G2/M cell cycle arrest, which are critical for inhibiting cancer cell growth .

Anti-Angiogenic Effects

In addition to their anticancer effects, these compounds have shown promise as anti-angiogenic agents. They were observed to significantly reduce angiogenesis both in vitro and in vivo, suggesting potential applications in cancer therapy where tumor vascularization is a target .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of synthesized derivatives against eight human tumor cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through specific pathways involving centrosome de-clustering and cell cycle arrest . This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis process for better yield and purity of This compound derivatives. The researchers employed various reaction conditions and catalysts to enhance the efficiency of the multi-component reaction process .

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the oxo group can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Benzyloxy and Halogen-Substituted Derivatives

  • Compound 6a : 4-(4-(Benzyloxy)phenyl) substituent.
    • Physical Properties : Melting point (Mp) = 221–224°C; IR ν(CN) = 2199 cm⁻¹ .
    • Activity : Exhibited moderate antityrosinase activity (IC₅₀ = 12.3 µM) .
  • Compound 6h: 4-(3-((4-Chlorobenzyl)oxy)phenyl) substituent. Physical Properties: Mp = 232–236°C; IR ν(CN) = 2191 cm⁻¹ .
  • Compound 6g : 4-(3-((4-Fluorobenzyl)oxy)phenyl) substituent.
    • Physical Properties : Mp = 239–242°C; IR ν(CN) = 2194 cm⁻¹ .
    • Electronic Effects : Fluorine’s electronegativity may stabilize the CN group, altering reactivity.

Methoxy-Substituted Derivatives

  • Compound 6k : 4-(4-(Benzyloxy)-3-methoxyphenyl) substituent.
    • Physical Properties : Mp = 234–237°C; IR ν(CN) = 2196 cm⁻¹ .
    • NMR Data : δ 4.13 ppm (-CH₃ from methoxy), 4.10 ppm (-CH₂ from benzyloxy) .
  • Compound 6l : 4-(4-((4-Fluorobenzyl)oxy)-3-methoxyphenyl) substituent.
    • Physical Properties : Mp = 232–235°C; IR ν(CN) = 2200 cm⁻¹ .
    • Synergistic Effects : Combined fluorine and methoxy groups may enhance binding to hydrophobic enzyme pockets.

Ethoxy-Substituted Derivatives

  • Target Compound : 4-(2-Ethoxyphenyl) substituent.
    • Expected Properties : Ethoxy’s bulkier size compared to methoxy may sterically hinder interactions but improve solubility due to increased hydrophilicity.

Heterocyclic and Trifluoromethyl-Substituted Analogs

  • Compound 10b : 4-(4-(1H-Imidazol-1-yl)phenyl) substituent.
    • Physical Properties : Mp = 248–252°C; IR ν(CN) = 2181 cm⁻¹ .
    • Activity : Demonstrated anticancer effects via apoptosis induction in multiple cell lines .
  • Compound 10c : 4-(4-(1H-1,2,4-Triazol-1-yl)phenyl) substituent.
    • Physical Properties : Mp = 290–294°C; IR ν(CN) = 2206 cm⁻¹ .
    • Mechanistic Insight : Triazole’s hydrogen-bonding capacity may enhance target engagement.
  • Trifluoromethyl Derivative : 4-(2-(Trifluoromethyl)phenyl) substituent.
    • Physical Properties : CAS 1379305-44-8; high thermal stability due to CF₃ group .
    • Applications : Used in medicinal chemistry for metabolic stability .

Comparative Analysis of Key Properties

Compound Substituent at 4-Position Mp (°C) IR ν(CN) (cm⁻¹) Notable Activity
6a 4-(Benzyloxy)phenyl 221–224 2199 Antityrosinase (IC₅₀ = 12.3 µM)
6h 3-((4-Chlorobenzyl)oxy)phenyl 232–236 2191 N/A
6g 3-((4-Fluorobenzyl)oxy)phenyl 239–242 2194 N/A
10b 4-(Imidazol-1-yl)phenyl 248–252 2181 Anticancer (apoptosis induction)
Target Compound 2-Ethoxyphenyl Predicted ~2190–2200 Potential antityrosinase

Biological Activity

2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 860648-69-7) is a heterocyclic compound belonging to the pyrano[3,2-b]pyran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C18H16N2O5
  • Molecular Weight : 340.33 g/mol
  • Structural Features : The compound features an amino group, an ethoxyphenyl moiety, and a hydroxymethyl group attached to a pyran ring, contributing to its diverse biological activities.

Antityrosinase Activity

Recent studies have highlighted the antityrosinase activity of related compounds within the pyran family. For instance, derivatives synthesized from kojic acid showed significant inhibition of the enzyme tyrosinase, which is crucial in melanin biosynthesis. One such derivative demonstrated an IC50 value of 7.69 ± 1.99 μM, outperforming kojic acid (IC50 = 23.64 ± 2.56 μM) as a control agent . This suggests that 2-amino derivatives may possess similar or enhanced inhibitory effects on tyrosinase.

Antioxidant Properties

Compounds in the pyrano family are often investigated for their antioxidant properties. The presence of hydroxymethyl and ethoxy groups may enhance the ability to scavenge free radicals, thereby contributing to cellular protection against oxidative stress. While specific data for this compound is limited, related structures have shown promising antioxidant activities.

Antimicrobial Activity

The biological activity of pyrano derivatives extends to antimicrobial properties. Some studies indicate that these compounds exhibit antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Study on Tyrosinase Inhibition

A comprehensive study focused on the synthesis of various 2-amino-pyran derivatives found that modifications to the phenyl ring significantly influenced antityrosinase activity. The introduction of electron-withdrawing groups enhanced inhibitory effects, suggesting a structure-activity relationship that could be applied to optimize the efficacy of this compound in future research .

CompoundIC50 (μM)Notes
Kojic Acid23.64 ± 2.56Control agent
Synthesized Derivative7.69 ± 1.99Higher potency

Molecular Dynamics Simulations

In silico studies have been conducted to assess the interactions of similar compounds with tyrosinase at the molecular level. These simulations revealed that specific interactions between the compound and enzyme active sites could stabilize binding and enhance inhibition efficiency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives?

  • Methodology :

  • Multicomponent Domino Reactions : Use organocatalytic domino reactions under ambient conditions with sonochemical activation to achieve high yields (70–85%) and structural diversity. Ethanol/water mixtures are effective for product isolation .
  • Optimization : Adjust substituents (e.g., aryl/heteroaryl groups at position 4) using aldehydes or ketones as precursors. Ambient temperature and short reaction times (1–3 hours) minimize side products .
    • Key Data :
Reaction ConditionCatalystYield (%)Reference
SonochemistryL-Proline70–85
Reflux (Ethanol)Piperidine63–77

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • Methodology :

  • IR : Identify functional groups:
  • CN stretch : ~2180–2222 cm⁻¹.
  • C=O : ~1650–1677 cm⁻¹.
  • NH₂/OH : ~3300–3449 cm⁻¹ .
  • NMR : Key signals in DMSO-d₆:
  • ¹H NMR :
  • δ 4.10–4.24 ppm (m, 2H, hydroxymethyl -CH₂-).
  • δ 6.35–7.75 ppm (aromatic protons from 2-ethoxyphenyl).
  • ¹³C NMR :
  • δ 169.5–169.6 ppm (C=O lactone).
  • δ 118.9–119.2 ppm (CN carbon) .
  • MS : ESI-QTOF confirms molecular ion [M+H]⁺ with <0.5 ppm error .

Q. What strategies are recommended for monitoring reaction progress and purity assessment?

  • Methodology :

  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to track intermediates.
  • HPLC : For final purity assessment, employ C18 columns with acetonitrile/water gradients (detection at 254 nm) .
    • Critical Step : Post-reaction filtration with ethanol/water (1:1) removes unreacted precursors .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict bioactivity or optimize substituent effects?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., tyrosinase or apoptosis regulators). Focus on substituent interactions at position 4 (aryl groups) .
  • MD Simulations : Assess stability of the pyranopyran scaffold in aqueous environments (GROMACS, AMBER). Hydroxymethyl (-CH₂OH) and ethoxyphenyl groups influence solubility .
    • Case Study : Derivatives with 4-(1H-imidazol-1-yl)phenyl showed enhanced antiproliferative activity (IC₅₀ = 8.2 µM) due to π-π stacking in MD simulations .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) across synthetic batches?

  • Methodology :

  • Variable Analysis :

Solvent Polarity : DMSO-d₆ vs. CDCl₃ shifts δ by 0.1–0.3 ppm for aromatic protons.

Crystallization : Recrystallization from ethanol vs. DMF alters tautomeric forms, affecting OH/NH₂ signal splitting .

  • Solution : Standardize NMR acquisition parameters (500 MHz, 298 K) and use HSQC/HMBC for ambiguous assignments .

Q. What in vitro assays are suitable for evaluating anticancer efficacy, and how to interpret dose-response discrepancies?

  • Methodology :

  • Cell Lines : Test against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells. Use MTT assays with 48–72 hr exposure .
  • Data Interpretation :
  • IC₅₀ Variability : Check for efflux pump activity (e.g., P-gp inhibition controls).
  • Apoptosis Markers : Confirm via flow cytometry (Annexin V/PI staining) .
    • Key Finding : Derivatives with electron-withdrawing groups (e.g., -Cl) showed 2.5-fold higher potency than methoxy analogs .

Q. How to design SAR studies for tyrosinase inhibition or apoptosis induction?

  • Methodology :

  • SAR Variables :

Position 4 : Replace 2-ethoxyphenyl with 3-chlorophenyl for enhanced hydrophobic interactions.

Position 6 : Modify hydroxymethyl to carboxylate for improved solubility .

  • Assays :
  • Tyrosinase Inhibition : Spectrophotometric measurement of L-DOPA oxidation (IC₅₀ reported: 12.4 µM) .
  • Caspase-3 Activation : Western blotting to confirm apoptosis pathways .

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